molecular formula C8H9NO2 B1528843 4-(3-Furyl)-2-pyrrolidinone CAS No. 1367057-70-2

4-(3-Furyl)-2-pyrrolidinone

Cat. No.: B1528843
CAS No.: 1367057-70-2
M. Wt: 151.16 g/mol
InChI Key: RPUZGVLQWJIHRZ-UHFFFAOYSA-N
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Description

4-(3-Furyl)-2-pyrrolidinone is an organic compound that features a pyrrolidinone ring substituted with a furyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Furyl)-2-pyrrolidinone typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-furylacetic acid with an amine to form an intermediate, which then undergoes cyclization to yield the desired pyrrolidinone. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(3-Furyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones from oxidation, alcohols from reduction, and various substituted derivatives from nucleophilic substitution .

Scientific Research Applications

4-(3-Furyl)-2-pyrrolidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Furyl)-2-pyrrolidinone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Furyl)-2-pyrrolidinone is unique due to the presence of both the furyl group and the pyrrolidinone ring, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(furan-3-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8-3-7(4-9-8)6-1-2-11-5-6/h1-2,5,7H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUZGVLQWJIHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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